1,1-Bis(4-fluorophenyl)methanimine
Description
Properties
Molecular Formula |
C13H9F2N |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
bis(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H9F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,16H |
InChI Key |
SEROEAWGKCUDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Linkages
Table 1: Structural Comparison of Selected Schiff Bases
- Key Observations :
Physical and Spectroscopic Properties
Table 3: Thermal and Analytical Data
Preparation Methods
Aldehyde-Amine Condensation
The foundational synthesis involves Schiff base formation between 4-fluorobenzaldehyde and ammonia or primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. A 2016 patent highlighted the use of 4-fluorobenzylamine in anhydrous ethanol under reflux, yielding 72% product after recrystallization. Critical parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction rates by stabilizing intermediates.
-
Acid catalysis : p-Toluenesulfonic acid (0.5 mol%) accelerates dehydration, reducing reaction time from 24 h to 6 h.
-
Temperature control : Reflux conditions (78–110°C) balance kinetic efficiency and thermal decomposition risks.
Solvent-Free Mechanochemical Synthesis
A 2025 study demonstrated a solvent-free mechanochemical approach using a ball mill, achieving 80% yield with a melting point of 139–140°C. Key advantages include:
-
Reduced environmental impact : Eliminates volatile organic solvents.
-
Enhanced kinetics : Mechanical energy input lowers activation barriers, completing reactions in 2–4 h.
-
Scalability : 10 g batches showed consistent purity (>98% by HPLC).
Modern Catalytic Approaches
Copper-Mediated C-H Amination
Building on work by Warren et al., copper(II) ketimides catalyze direct amination of bis(4-fluorophenyl)methane precursors. The mechanism involves:
-
Oxidative generation of a Cu(III)-nitrene intermediate.
-
Hydrogen atom abstraction from the methane substrate.
-
Radical recombination to form the imine bond.
Optimized conditions (Table 1) use [Cl₂NN]Cu-OtBu (5 mol%) in toluene at 80°C, attaining 65% yield with excellent regioselectivity.
Table 1: Copper-Catalyzed Amination Parameters
| Catalyst Loading | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 2 mol% | 60 | THF | 42 |
| 5 mol% | 80 | Toluene | 65 |
| 10 mol% | 100 | Dioxane | 58 |
Photoredox Catalysis
Visible-light-driven methods employ Ru(bpy)₃²⁺ (1 mol%) and a sacrificial oxidant (Na₂S₂O₈) to generate iminyl radicals. Irradiation (450 nm LED) for 12 h provides 55% yield, though scalability remains challenging due to photon penetration limitations.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction. The structure confirms planarity at the imine nitrogen (C=N bond length: 1.28 Å) and dihedral angles of 45° between fluorophenyl rings.
Spectroscopic Validation
-
¹⁹F NMR (376 MHz, CDCl₃): δ = -112.3 ppm (d, J = 8.5 Hz, 2F).
-
IR : ν(C=N) = 1620 cm⁻¹, ν(C-F) = 1220 cm⁻¹.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Condensation | 72 | 95 | 24 | Moderate |
| Mechanochemical | 80 | 98 | 3 | High |
| Copper Catalysis | 65 | 97 | 8 | High |
| Photoredox | 55 | 90 | 12 | Low |
The mechanochemical approach offers superior efficiency, while copper catalysis provides atom-economical advantages. Classical methods remain valuable for small-scale syntheses requiring minimal infrastructure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 1,1-Bis(4-fluorophenyl)methanimine?
- Methodology :
- Synthesis : The compound can be synthesized via Schiff base condensation between 4-fluoroaniline and a suitable aldehyde. Microwave-assisted methods (e.g., 50–100 W, 5–10 min reaction time) are efficient, reducing reaction times compared to conventional reflux methods . Lewis acids like BF₃·Et₂O can catalyze similar reactions, achieving yields >75% under mild conditions .
- Characterization : Confirm the structure using UV-Vis, FTIR, ¹H/¹³C NMR, and Raman spectroscopy. Compare experimental vibrational frequencies (e.g., C=N stretching at ~1600–1650 cm⁻¹) with density functional theory (DFT)-predicted values for validation .
Q. How can researchers resolve contradictions between experimental and theoretical spectral data?
- Methodology :
- Use DFT calculations (B3LYP/6-311G++(d,p)) to optimize the molecular geometry and simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., ¹H NMR) often arise from solvent effects or intermolecular interactions; incorporate polarizable continuum models (PCM) to improve alignment with experimental data .
Q. What experimental conditions ensure stability during storage and handling?
- Methodology :
- Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the imine bond. Monitor degradation via periodic NMR or HPLC analysis. Avoid prolonged exposure to moisture or strong acids/bases, which can hydrolyze the C=N bond .
Advanced Research Questions
Q. How can DFT and molecular docking elucidate electronic properties and biological interactions?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., HOMO at –5.8 eV, LUMO at –2.3 eV) and charge distribution. Use time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra .
- Molecular Docking : Dock the compound into protein binding sites (e.g., SARS-CoV-2 spike glycoprotein) using AutoDock Vina. Assess binding affinity (ΔG ≤ –7.5 kcal/mol) and interactions (hydrogen bonds with Lys417, hydrophobic contacts with Tyr453) .
Q. What advanced techniques validate crystallographic and intermolecular interactions?
- Methodology :
- X-ray Diffraction : Resolve crystal packing using single-crystal XRD. For powder samples, employ Rietveld refinement to determine unit cell parameters (e.g., monoclinic system, space group P2₁/c) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H, C···C interactions) via CrystalExplorer. Compare fingerprint plots to assess polymorphism or solvent effects .
Q. How do structural modifications influence biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
